3-Chloroethcathinone (hydrochloride)
Description
Contextualization within the Landscape of Synthetic Cathinones Research
3-Chloroethcathinone (B1433900) (3-CEC) is classified as a substituted cathinone (B1664624), specifically a chloro-substituted ethcathinone (B106627) derivative. mdpi.com Its chemical structure features a chlorine atom at the third position of the phenyl ring and an ethyl group attached to the nitrogen atom. mdpi.comnih.gov This places it within a subgroup of halogenated cathinones, which have become increasingly prevalent. nih.govCurrent time information in New York, NY, US. The study of such compounds is crucial for understanding how specific structural modifications, such as the position of the halogen atom and the nature of the alkyl substituent, influence their pharmacological and toxicological properties. swgdrug.orgresearchgate.net Research in this area often focuses on structure-activity relationships (SAR), aiming to predict the effects of new derivatives based on their chemical makeup. swgdrug.orgresearchgate.net
Historical Emergence of 3-Chloroethcathinone (hydrochloride) in Scientific and Forensic Literature
The emergence of 3-CEC in scientific and forensic literature is a relatively recent phenomenon, mirroring the trend of new psychoactive substance proliferation. While its analogue, 3-chloromethcathinone (B1649792) (3-CMC), was first detected on the European drug market in 2014, the timeline for 3-CEC's appearance is in the subsequent years as clandestine chemists synthesized new derivatives. ojp.gov
Forensic laboratories began to identify 3-CEC in seized materials, often in combination with other synthetic cathinones. For instance, it has been found alongside its structural relatives 3-MMC, 4-CEC, and 4-CMC. mdpi.com The presence of multiple, structurally similar cathinones in a single product presents significant challenges for forensic analysis. mdpi.com Standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) can struggle to differentiate between positional isomers such as 3-CEC and 4-CEC, sometimes necessitating the use of more advanced analytical methods for definitive identification. nih.gov
The table below provides a summary of the chemical properties of 3-Chloroethcathinone (hydrochloride).
| Property | Value |
| Formal Name | 1-(3-chlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride |
| Molecular Formula | C₁₁H₁₄ClNO • HCl |
| Formula Weight | 248.1 g/mol |
| CAS Number | 2748225-41-2 |
| Physical Formulation | Crystalline solid |
Data sourced from Cayman Chemical. nih.gov
Significance of 3-Chloroethcathinone (hydrochloride) Studies for Advancing Understanding of Related Compounds
The study of 3-CEC is significant for advancing the broader understanding of synthetic cathinones, particularly its halogenated counterparts. By comparing the properties of 3-CEC to its isomers and analogues, researchers can elucidate key structure-activity relationships.
Comparative Analysis with Isomers and Analogues:
3-Chloromethcathinone (3-CMC): This compound is a close structural analogue, differing from 3-CEC by having a methyl group instead of an ethyl group on the amine. Comparative studies help to understand the influence of the N-alkyl chain length on the compound's properties. mdpi.com
3-Methylmethcathinone (3-MMC): Comparing 3-CEC to non-halogenated analogues like 3-MMC provides insight into the specific contribution of the chlorine atom to the compound's characteristics. mdpi.com
Research on these related compounds has shown that minor structural modifications can lead to significant differences in potency and selectivity for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. For example, studies on various synthetic cathinones have demonstrated that they can act as either reuptake inhibitors or releasing agents at these transporters, and some exhibit a hybrid mechanism. While specific in-vitro pharmacological data for 3-CEC is not widely published, it is anticipated to interact with these monoamine transporters, a hallmark of the cathinone class. mdpi.com
The analytical data generated from the study of 3-CEC and its isomers is vital for forensic laboratories to accurately identify these substances in seized materials. nih.gov
The table below presents a comparison of 3-CEC with its closely related analogues.
| Compound | Structural Difference from 3-CEC | Significance of Comparison |
| 4-Chloroethcathinone (4-CEC) | Positional isomer (chlorine at position 4) | Elucidates the role of halogen position on activity and presents analytical challenges. nih.gov |
| 3-Chloromethcathinone (3-CMC) | N-methyl instead of N-ethyl group | Investigates the influence of N-alkyl chain length on pharmacology. mdpi.com |
| 3-Methylmethcathinone (3-MMC) | Methyl group instead of chlorine at position 3 | Highlights the specific effects of halogen substitution. mdpi.com |
Current Research Gaps and Future Trajectories in 3-Chloroethcathinone (hydrochloride) Scholarship
Despite its presence in the illicit drug market, significant research gaps remain in the scientific understanding of 3-CEC. The physiological and toxicological properties of this compound are largely unknown. nih.gov
Identified Research Gaps:
Pharmacological Profile: There is a lack of published in-vitro and in-vivo studies specifically characterizing the pharmacological profile of 3-CEC, including its affinity and activity at monoamine transporters.
Metabolism: While the metabolism of related cathinones has been investigated, detailed studies on the specific metabolic pathways of 3-CEC are needed to identify its major metabolites and biomarkers of exposure.
Toxicology: The neurotoxic and cytotoxic potential of 3-CEC has not been thoroughly investigated. Studies on related halogenated cathinones suggest that the presence and position of the halogen atom can significantly impact toxicity. nih.gov
Enantiomer-specific Activity: Like many synthetic cathinones, 3-CEC is a chiral compound. Research into the differential pharmacological and toxicological effects of its individual enantiomers is a critical but underexplored area.
Future Research Trajectories:
Future research on 3-CEC should aim to fill these knowledge gaps. Key areas for future investigation include:
Comprehensive Pharmacological Characterization: In-vitro binding and uptake assays to determine the potency and selectivity of 3-CEC at DAT, NET, and SERT. In-vivo studies in animal models could further elucidate its behavioral effects.
Metabolite Identification and Profiling: Utilizing techniques such as high-resolution mass spectrometry to identify the phase I and phase II metabolites of 3-CEC in various biological matrices.
Neurotoxicity and Cytotoxicity Studies: Assessing the potential for 3-CEC to cause neuronal damage, oxidative stress, and mitochondrial dysfunction using in-vitro cell models. Future studies could investigate apoptotic pathways and other mechanisms of cell death.
Addressing these research questions will be crucial for a comprehensive understanding of the risks associated with 3-CEC and for the development of effective forensic and clinical tools.
Properties
Molecular Formula |
C11H14ClNO · HCl |
|---|---|
Molecular Weight |
248.1 |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9;/h4-8,13H,3H2,1-2H3;1H |
InChI Key |
KBSWPQVTIBSDKQ-UHFFFAOYSA-N |
SMILES |
O=C(C(NCC)C)C1=CC(Cl)=CC=C1.Cl |
Synonyms |
3-CEC |
Origin of Product |
United States |
Synthetic Chemistry and Precursor Analysis of 3 Chloroethcathinone Hydrochloride
Diverse Synthetic Routes to 3-Chloroethcathinone (B1433900) (hydrochloride)
The synthesis of 3-Chloroethcathinone, a synthetic cathinone (B1664624), can be achieved through various chemical pathways. mdpi.com These routes often parallel the synthesis of other structurally similar cathinones. wikipedia.org
Overview of Established Bromination-Amination Pathways
The most prevalent and industrially efficient method for producing 3-Chloroethcathinone involves a two-step process: α-bromination followed by amination. mdpi.com This pathway is analogous to the synthesis of related compounds like 3-Chloromethcathinone (B1649792) (3-CMC). wikipedia.org
The process commences with the α-bromination of a propiophenone (B1677668) derivative. For 3-CEC, the key starting material is 3-chloropropiophenone (B135402). mdpi.com This ketone undergoes bromination at the alpha-position, which is the carbon atom adjacent to the carbonyl group, to form an α-bromoketone intermediate, specifically 2-bromo-1-(3-chlorophenyl)propan-1-one. This electrophilic substitution can be carried out under either acidic or basic conditions.
In the subsequent step, the brominated intermediate is reacted with an appropriate amine in a nucleophilic substitution reaction. mdpi.com To synthesize 3-CEC, ethylamine (B1201723) is utilized. The ethylamine displaces the bromine atom, leading to the formation of 3-Chloroethcathinone. Due to the general instability of cathinones in their free base form, the product is typically converted into a more stable salt, such as the hydrochloride salt, through recrystallization.
Table 1: Established Synthesis Pathway for 3-Chloroethcathinone (hydrochloride)
| Step | Reaction Type | Reactants | Product |
| 1 | α-Bromination | 3-chloropropiophenone, Bromine | 2-bromo-1-(3-chlorophenyl)propan-1-one |
| 2 | Amination | 2-bromo-1-(3-chlorophenyl)propan-1-one, Ethylamine | 3-Chloroethcathinone (free base) |
| 3 | Salt Formation | 3-Chloroethcathinone (free base), Hydrochloric acid | 3-Chloroethcathinone hydrochloride |
Exploration of Alternative and Emerging Synthesis Methodologies
Another reported method for the synthesis of a related precursor, 3-chloropropiophenone, involves the Friedel-Crafts acylation of benzene (B151609) with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.comresearchgate.net
Precursor Chemicals and Their Role in 3-Chloroethcathinone (hydrochloride) Production
The synthesis of 3-CEC is fundamentally dependent on the availability of specific precursor chemicals. mdpi.com
Identification and Analysis of Key Precursor Compounds (e.g., 3-chloropropiophenone)
The primary precursor for the most common synthetic route of 3-CEC is 3-chloropropiophenone . mdpi.com This compound serves as the starting ketone that undergoes bromination. 3-chloropropiophenone itself can be synthesized via several methods, including the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride. chemicalbook.comresearchgate.net
Other crucial precursors include:
Ethylamine: This is the amine used in the second step of the main synthesis to introduce the ethylamino group.
Bromine or other brominating agents: These are essential for the initial α-bromination of 3-chloropropiophenone.
Hydrochloric acid: This is used in the final step to convert the free base of 3-CEC into its more stable hydrochloride salt. mdpi.com
Table 2: Key Precursors for 3-Chloroethcathinone (hydrochloride) Synthesis
| Precursor Compound | Chemical Formula | Role in Synthesis |
| 3-Chloropropiophenone | C₉H₉ClO | Starting ketone |
| Ethylamine | C₂H₅NH₂ | Aminating agent |
| Bromine | Br₂ | Brominating agent |
| Hydrochloric Acid | HCl | Salt formation |
Implications of Precursor Availability on Synthetic Approaches
The accessibility of precursor chemicals significantly influences the synthetic routes employed for 3-CEC production. The commercial availability of compounds like 3-chloropropiophenone and ethylamine facilitates the use of the established bromination-amination pathway. However, as regulatory bodies place controls on key precursors to curb illicit drug manufacturing, clandestine laboratories may turn to alternative and often more complex synthetic methods. This can involve the synthesis of the necessary precursors from less-controlled starting materials or the use of the aforementioned "designer precursors."
Characterization of Synthetic Impurities and By-products in 3-Chloroethcathinone (hydrochloride) Synthesis
The synthesis of 3-Chloroethcathinone is not always a clean process and can result in the formation of various impurities and by-products. nih.gov The analysis of these impurities is crucial for understanding the synthetic route used.
A significant by-product associated with the bromination-amination pathway for cathinone synthesis is the formation of isocathinones . For the related compound 3-CMC, its isomer iso-3-CMC has been identified as a synthesis by-product, suggesting that iso-3-CEC could be a potential impurity in 3-CEC samples produced via the same route. europa.eu
Other potential impurities can include:
Unreacted Precursors: Residual amounts of 3-chloropropiophenone or the intermediate 2-bromo-1-(3-chlorophenyl)propan-1-one may remain in the final product if the reactions are incomplete.
Over-alkylated Products: The formation of products with more than one ethyl group on the nitrogen atom is a possibility.
Degradation Products: Cathinones can be unstable, and degradation may occur during the synthesis process or during storage.
Residual Solvents and Reagents: Solvents and other reagents used in the synthesis and purification steps may also be present in trace amounts.
The type and quantity of these impurities can vary significantly depending on the specific reaction conditions, the purity of the starting materials, and the purification methods employed.
Table 3: Potential Impurities and By-products in 3-CEC Synthesis
| Impurity/By-product Type | Specific Example/Class | Likely Source |
| Isomeric By-product | iso-3-Chloroethcathinone | Side reaction in the bromination-amination pathway |
| Unreacted Starting Material | 3-chloropropiophenone | Incomplete bromination reaction |
| Unreacted Intermediate | 2-bromo-1-(3-chlorophenyl)propan-1-one | Incomplete amination reaction |
| Synthesis-Related Impurity | Diethylated cathinone derivative | Over-alkylation during the amination step |
Analytical Profiling of Reaction By-products
The chemical characterization of 3-Chloroethcathinone (3-CEC) is critically informed by the analysis of its reaction by-products. These compounds provide significant insights into the synthetic pathways employed in its production. The most common manufacturing method for ring-substituted cathinones like 3-CEC is a two-step process that begins with the α-bromination of a precursor, 1-(3-chlorophenyl)propan-1-one (3-chloropropiophenone), followed by a nucleophilic substitution reaction with ethylamine.
During this process, several by-products and impurities can be formed. These can originate from unreacted starting materials, residual reagents, or unintended side reactions. A notable by-product associated with this synthetic route is the formation of isocathinones, which are isomers where the amino group and the keto group have exchanged positions on the molecule.
Forensic analysis of seized materials has shown that 3-CEC is often found alongside other structurally similar synthetic cathinones. This complicates analytical efforts and presents significant challenges for laboratories.
Table 1: Commonly Co-identified Substances with 3-CEC
| Co-identified Compound | Chemical Class |
|---|---|
| 3-Methylmethcathinone (3-MMC) | Synthetic Cathinone |
| 4-Chloroethcathinone (4-CEC) | Synthetic Cathinone |
| 4-Chloromethcathinone (4-CMC) | Synthetic Cathinone |
This table lists substances that have been found in seized samples containing 3-CEC, complicating forensic analysis.
Impurity Signature Analysis for Source Tracing
Impurity signature analysis is a cornerstone of forensic chemistry, enabling the potential tracing of a substance to its manufacturing origin. The profile of impurities in a sample of 3-CEC can act as a fingerprint, offering clues about the specific synthetic method used. For instance, the presence of specific precursors like 3-chloropropiophenone can point to a particular synthesis pathway.
A significant challenge in the forensic analysis of 3-CEC is differentiating it from its positional isomers, such as 2-Chloroethcathinone (2-CEC) and 4-Chloroethcathinone (4-CEC). Standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can struggle to distinguish between these isomers because they may have similar retention times and produce uninformative or very similar mass spectra. researchgate.net
To overcome this, supplementary analytical techniques are often required. Research has shown that Liquid Chromatography with a Diode-Array Detector (LC-DAD) can be effective, as the positional isomers of chloroethcathinone exhibit distinguishable UV spectra, allowing for their definitive identification. researchgate.net This ability to differentiate isomers is crucial for accurate forensic reporting and for building robust impurity profiles for source tracing.
Stereochemical Considerations in 3-Chloroethcathinone (hydrochloride) Synthesis
The structure of 3-Chloroethcathinone features a chiral center, which introduces the element of stereochemistry into its synthesis and analysis.
Advanced Analytical Methodologies for the Detection and Characterization of 3 Chloroethcathinone Hydrochloride
Chromatographic Techniques for 3-Chloroethcathinone (B1433900) (hydrochloride) Analysisbenchchem.comnih.govwho.intcaymanchem.com
Chromatography is a fundamental analytical technique for separating and identifying components within a mixture. For novel psychoactive substances like 3-CEC, chromatographic methods, particularly when coupled with mass spectrometry, are indispensable for forensic analysis. who.int
Gas Chromatography-Mass Spectrometry (GC-MS) Applicationsbenchchem.comnih.govswgdrug.org
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized method for the analysis of volatile and semi-volatile compounds like synthetic cathinones. In this technique, 3-CEC is vaporized and separated from other substances based on its boiling point and interaction with the stationary phase of a capillary column. The separated compound then enters a mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for the molecule.
However, a significant challenge in the analysis of 3-CEC is its differentiation from positional isomers, such as 2- and 4-Chloroethcathinone (2-CEC and 4-CEC). These isomers often produce very similar, if not identical, mass spectra under standard electron ionization (EI) conditions, making unambiguous identification by mass spectrum alone difficult. who.int To overcome this limitation, analytical focus shifts to the chromatographic separation. By optimizing GC methods, slight differences in the retention times of the isomers can be exploited for their differentiation. nih.gov One study noted a retention time difference of 0.073 minutes between 2-chloroethcathinone and 3-chloroethcathinone under specific conditions.
The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) has published specific parameters for the analysis of 3-CEC hydrochloride, providing a standardized method for forensic laboratories. swgdrug.org
Table 1: GC-MS Parameters for 3-Chloroethcathinone (hydrochloride) Analysis
| Parameter | Value |
|---|---|
| Column | HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at 1.5 mL/min |
| Injector Temp. | 280°C |
| Oven Program | 100°C for 1.0 min, then ramp to 280°C at 12°C/min, hold for 9.0 min |
| MS Scan Range | 30-550 amu |
| Retention Time | 7.460 min |
Data sourced from the SWGDRUG monograph on 3-Chloroethcathinone. swgdrug.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) Methodologiesbenchchem.comwho.intnih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and is particularly effective for analyzing thermolabile or non-volatile compounds. This technique can effectively separate positional isomers like 3-CEC and 4-CEC based on their differential interactions with the LC column's stationary phase. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion (the molecular ion of 3-CEC) and fragmenting it to produce a unique pattern of product ions. This fragmentation pattern is highly specific and aids in the definitive identification and differentiation of isomers. Validated LC-MS/MS methods have been developed for the quantification of synthetic cathinones in biological matrices. nih.gov For instance, a method for detecting new psychoactive substances in blood reported a limit of detection of 0.1 mg/L for a related compound.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For the related compound 3-Chloromethcathinone (B1649792) (3-CMC), LC-HRMS has been used for comprehensive characterization and for identifying its metabolites. who.intnih.gov This demonstrates the power of HRMS in distinguishing between compounds with the same nominal mass but different elemental formulas and in complex metabolic studies.
High-Performance Liquid Chromatography (HPLC) for Purity Assessmentwho.intnih.gov
High-performance liquid chromatography (HPLC) is a crucial technique for determining the purity of chemical substances. While often coupled with a mass spectrometer for identification, HPLC with ultraviolet (UV) detection is also a standard method for purity assessment. who.int For related synthetic cathinones like 3-CMC, HPLC methods have been established to assess purity, with seized samples showing purity levels ranging from 79.5% to 98.1%. Furthermore, specialized chiral HPLC methods can be used to separate the enantiomers (the (R) and (S) forms) of cathinone (B1664624) derivatives. who.int
Spectroscopic Characterization of 3-Chloroethcathinone (hydrochloride)benchchem.comspectrabase.com
Spectroscopic techniques are essential for the definitive structural elucidation of molecules like 3-CEC. These methods provide detailed information about the molecule's functional groups and the connectivity of its atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy in Identificationbenchchem.comwho.intgoogle.comuva.nl
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of 3-CEC hydrochloride shows characteristic absorption bands corresponding to the vibrations of its chemical bonds, such as the carbonyl group (C=O), the N-H bond of the secondary amine, and C-H bonds of the aromatic ring and alkyl chain. The pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and is critical for its identification.
Crucially, FTIR can help distinguish between positional isomers. The substitution pattern on the aromatic ring (ortho-, meta-, or para-) influences the vibrational modes, resulting in distinct spectra for 2-CEC, 3-CEC, and 4-CEC, particularly in the fingerprint region. uva.nl
Table 2: Key FTIR Absorption Bands for Cathinone Derivatives
| Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine HCl) | ~2400-2800 (broad) |
| C=O Stretch (ketone) | ~1680-1700 |
| Aromatic C=C Stretch | ~1400-1600 |
| C-Cl Stretch | ~600-800 |
Note: These are approximate ranges and can vary based on the specific molecule and sampling technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationbenchchem.comswgdrug.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool for the unambiguous structural elucidation of organic molecules. Both proton (¹H) and carbon (¹³C) NMR are employed to confirm the identity and purity of 3-CEC. NMR provides precise information about the chemical environment of each hydrogen and carbon atom in the molecule.
This technique is definitive in distinguishing 3-CEC from its 2- and 4-chloro isomers. The substitution pattern of the chlorine atom on the phenyl ring creates a unique set of signals in both the ¹H and ¹³C NMR spectra, with distinct chemical shifts and coupling patterns for the aromatic protons and carbons. This allows for the unequivocal determination of the chlorine's position at the C-3 position of the phenyl ring. The SWGDRUG monograph for 3-CEC hydrochloride specifies sample preparation for analysis on a 400 MHz NMR spectrometer. swgdrug.org
Table 3: NMR Sample Preparation for 3-Chloroethcathinone HCl
| Parameter | Details |
|---|---|
| Technique | ¹H NMR |
| Concentration | ~10 mg/mL |
| Solvent | Deuterium oxide (D₂O) |
| Reference Standard | TSP (for 0 ppm reference) |
| Instrument | 400 MHz NMR spectrometer |
Data sourced from the SWGDRUG monograph on 3-Chloroethcathinone. swgdrug.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Analytical Applications
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the characterization of 3-Chloroethcathinone (3-CEC). This method measures the absorption of UV or visible light by the molecule, which corresponds to the promotion of electrons to higher energy orbitals. The presence of chromophores, such as the aromatic ring and the carbonyl group in the 3-CEC molecule, makes it particularly suitable for UV-Vis analysis.
The UV spectrum of 3-Chloroethcathinone hydrochloride dissolved in a solvent displays distinct absorption maxima (λmax). A reference standard from a commercial supplier reports λmax values at 210, 249, and 295 nm. caymanchem.com These absorption bands are attributed to electronic transitions within the chlorophenyl ring and the carbonyl group. Data from the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) indicates a λmax of 209.7 nm. swgdrug.org The position and intensity of these absorption peaks can be influenced by factors such as the solvent used and the pH of the solution.
UV-Vis spectroscopy is a useful tool for both qualitative and quantitative analysis. longdom.orgdrawellanalytical.com Qualitatively, the spectral profile serves as a characteristic fingerprint. It can be instrumental in distinguishing between positional isomers of synthetic cathinones. researchgate.net The substitution pattern on the benzene (B151609) ring directly affects the electronic environment of the molecule and, consequently, its absorption spectrum. researchgate.net For quantitative purposes, the Beer-Lambert law can be applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. drawellanalytical.com Determining a reliable specific absorbance (A1%1cm), defined as the absorbance of a 1% solution over a 1-cm path length, provides a useful method to verify the concentration of analytical standard solutions. researchgate.net
Table 1: Reported UV Absorption Maxima (λmax) for 3-Chloroethcathinone (hydrochloride)
| Source | λmax (nm) |
|---|---|
| Cayman Chemical | 210, 249, 295 caymanchem.com |
Electrophoretic Techniques for 3-Chloroethcathinone (hydrochloride) Analysis (e.g., Capillary Electrophoresis)
Electrophoretic techniques, particularly capillary electrophoresis (CE), represent a powerful analytical approach for the separation and analysis of charged molecules like 3-Chloroethcathinone. adarshcollege.inebsco.com CE separates analytes based on their differential migration speeds in an electric field, which is dependent on their charge-to-size ratio. mdpi.comlibretexts.org While specific applications of CE for the analysis of 3-CEC are not extensively documented in peer-reviewed literature, the principles of the technique and its successful application to other synthetic cathinones suggest its high utility. mdpi.comresearchgate.net
In a typical CE setup, a narrow-bore fused-silica capillary is filled with a conductive buffer solution. uomustansiriyah.edu.iqlibretexts.org A high voltage is applied across the capillary, causing ions to migrate toward the electrode of opposite charge. uomustansiriyah.edu.iqlibretexts.org Because 3-CEC is a basic compound, it will be positively charged (a cation) in acidic buffer solutions and will migrate toward the negative electrode (cathode). adarshcollege.in The separation of a mixture of substances is achieved due to differences in their electrophoretic mobilities. libretexts.org Furthermore, a phenomenon known as electroosmotic flow (EOF), which is the bulk movement of the buffer solution, typically occurs towards the cathode, carrying all analytes (cations, anions, and neutral species) in that direction, albeit at different velocities. libretexts.orguomustansiriyah.edu.iq
CE offers several advantages, including high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. mdpi.comnih.gov Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed to optimize separations. libretexts.orglibretexts.org For instance, the addition of chiral selectors, like cyclodextrins, to the buffer can enable the separation of enantiomers, which is relevant as 3-CEC possesses a chiral center. mdpi.com Given the frequent appearance of multiple, structurally similar cathinones in seized samples, the high-resolution capability of CE would be invaluable for their differentiation and identification. mdpi.com
Development of Rapid Screening and Presumptive Identification Methods for 3-Chloroethcathinone (hydrochloride)
The proliferation of synthetic cathinones necessitates the development of rapid screening and presumptive identification methods for field and laboratory use. nih.govojp.gov Presumptive tests provide a preliminary indication of the possible presence of a substance, suggesting the need for more definitive, confirmatory analysis. wikipedia.orgojp.gov For synthetic cathinones, these can include colorimetric spot tests, although these are often limited by low selectivity and potential for false positives. ojp.gov
More advanced rapid screening technologies are being developed to offer greater accuracy and throughput. One such technique is Direct Analysis in Real Time-Tandem Mass Spectrometry (DART-MS/MS), which has been successfully applied to the rapid detection of various synthetic cathinones in samples like blood and urine with minimal sample preparation. nih.gov This method provides effective data for quick screening in forensic contexts. nih.gov
Electrochemical methods also show significant promise for the on-site screening of seized materials. nih.gov Techniques like differential pulse voltammetry (DPV) can detect and differentiate synthetic cathinones based on their electrochemical properties, specifically the reduction of the β-keto group. nih.gov Studies on a range of synthetic cathinones using boron-doped diamond electrodes have demonstrated the ability to create distinct electrochemical profiles, allowing for classification and preliminary identification in street samples, with results validated by confirmatory methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov Another innovative approach involves the development of aptamer-based sensors. Aptamers are DNA-based affinity elements that can be designed to bind to a specific class of compounds, such as synthetic cathinones, enabling detection through colorimetric or electrochemical signals. ojp.gov These methods are being designed to be rapid, sensitive, and user-friendly for on-site presumptive testing. ojp.gov
Application of Reference Materials and Certified Standards in 3-Chloroethcathinone (hydrochloride) Analysis
The use of analytical reference materials and certified standards is fundamental to the accurate and reliable identification and quantification of 3-Chloroethcathinone (hydrochloride) in forensic and research laboratories. caymanchem.comitrcweb.org A reference material is a substance that is sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. caymanchem.com
3-Chloroethcathinone (hydrochloride) is available from chemical suppliers as an analytical reference standard, intended specifically for research and forensic applications. caymanchem.commaxthotrading.com These standards are crucial for:
Qualitative Identification: By comparing the analytical data (e.g., mass spectrum, chromatographic retention time, UV-Vis or infrared spectrum) of an unknown sample to that of a certified reference standard, analysts can confirm the identity of the substance. swgdrug.org Monographs from organizations like SWGDRUG are generated using structurally confirmed reference material to provide a reliable basis for comparison. swgdrug.org
Quantitative Analysis: Certified standards with a known purity and concentration are essential for calibrating analytical instruments and preparing standard curves. This allows for the accurate determination of the amount of 3-CEC in a seized sample or biological specimen. researchgate.net
Method Validation: Reference materials are used to develop and validate analytical methods, ensuring they are accurate, precise, and fit for purpose. itrcweb.org
These standards are typically provided as a stable hydrochloride salt and come with a certificate of analysis detailing their chemical and physical properties. caymanchem.comswgdrug.org The availability and proper use of these materials are cornerstones of quality assurance in analytical toxicology and forensic chemistry, ensuring that results are scientifically valid and defensible. itrcweb.orgcaymanchem.com
Table 2: Example of Technical Information for a 3-Chloroethcathinone (hydrochloride) Analytical Reference Standard
| Property | Data | Source |
|---|---|---|
| Formal Name | 1-(3-chlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride | caymanchem.com |
| CAS Number | 2748225-41-2 | caymanchem.com |
| Molecular Formula | C₁₁H₁₄ClNO • HCl | caymanchem.comswgdrug.org |
| Formula Weight | 248.15 g/mol | swgdrug.org |
| Purity | ≥98% (Typical) | caymanchem.com |
| Formulation | A neat solid / White powder | swgdrug.orgcaymanchem.com |
| Stability | ≥ 5 years (when stored at -20°C) | caymanchem.com |
| Application | For research and forensic applications | caymanchem.com |
Pharmacological Mechanisms and Neurobiological Interactions of 3 Chloroethcathinone Hydrochloride in Vitro and Preclinical Studies
Neurotransmitter Reuptake Inhibition Profiles of 3-Chloroethcathinone (B1433900) (hydrochloride)
Interaction with the dopamine (B1211576) transporter (DAT) is a hallmark of many synthetic cathinones and is central to their stimulant properties. 3-CEC is anticipated to block the reuptake of dopamine, leading to its accumulation in the synaptic cleft and resulting in prolonged and intensified dopaminergic signaling. nih.govnih.gov
While specific quantitative studies on 3-CEC's potency at DAT have not been published, research on its positional isomer, 4-Chloroethcathinone (4-CEC), provides some context. In vitro assays using rat brain synaptosomes determined that 4-CEC is a low-potency inhibitor of dopamine uptake. nih.gov This finding underscores the critical role of the substituent's position on the phenyl ring in defining the compound's interaction with the transporter.
In line with its expected activity as a central nervous system stimulant, 3-CEC is also presumed to inhibit the norepinephrine (B1679862) transporter (NET). This action would increase the synaptic concentration of norepinephrine. Studies investigating the isomer 4-CEC found it to be a low-potency inhibitor of norepinephrine uptake, similar to its effect on DAT. nih.gov
The interaction with the serotonin (B10506) transporter (SERT) is another crucial aspect of 3-CEC's pharmacology. By inhibiting serotonin reuptake, the compound would increase serotonergic neurotransmission.
Interestingly, studies on the isomer 4-CEC revealed a different mechanism at this transporter compared to DAT and NET. Research found that 4-CEC acts as a substrate at SERT, suggesting it is transported into the neuron and can induce serotonin release, rather than simply blocking reuptake from the outside. nih.gov This highlights the potential for complex and varied pharmacological profiles among closely related cathinone (B1664624) isomers.
Table 1: In Vitro Transporter Interaction Profile of the Related Compound 4-Chloroethcathinone (4-CEC) This data is for the positional isomer 4-CEC and is provided for comparative purposes due to the lack of specific published data for 3-CEC.
| Compound | Transporter | Interaction Type | Potency (IC50) | Source |
|---|---|---|---|---|
| 4-Chloroethcathinone (4-CEC) | DAT | Uptake Inhibitor | Low Potency | nih.gov |
| 4-Chloroethcathinone (4-CEC) | NET | Uptake Inhibitor | Low Potency | nih.gov |
| 4-Chloroethcathinone (4-CEC) | SERT | Substrate (Releaser) | - | nih.gov |
Modulation of Neurotransmitter Release by 3-Chloroethcathinone (hydrochloride)
Beyond inhibiting reuptake, many synthetic cathinones function as substrate-type releasers. wikipedia.org This mechanism involves the compound being transported into the presynaptic neuron by monoamine transporters, which then triggers a reverse transport, or efflux, of neurotransmitters into the synapse. nih.gov Studies on the closely related compound 3-chloromethcathinone (B1649792) (3-CMC) show that it acts as a releaser at DAT, NET, and SERT, which suggests that 3-CEC may share this property. europa.eu
However, research on 3-chlorocathinone (3-CC), a related compound that differs by the absence of the N-ethyl group, demonstrates potent dopamine-releasing activity. wikipedia.org In studies using rat brain synaptosomes, 3-CC was shown to induce dopamine release with a half-maximal effective concentration (EC50) of 64 nM. wikipedia.org This indicates that the 3-chloro-substituted cathinone scaffold is capable of potently inducing dopamine efflux.
Similarly, 3-CEC may also facilitate the release of serotonin. Again, specific data for 3-CEC is lacking. The analogue 3-chlorocathinone (3-CC) has been shown to be a serotonin releaser, but with substantially lower potency than for dopamine, exhibiting an EC50 value of 567 nM. wikipedia.org This demonstrates that for 3-CC, there is an approximate tenfold preference for releasing dopamine over serotonin. wikipedia.org In contrast, the finding that the isomer 4-CEC acts as a SERT substrate suggests it is an effective serotonin releaser. nih.gov These differing profiles highlight the nuanced structure-activity relationships that govern the monoamine-releasing properties of substituted cathinones.
Receptor Binding Affinities and Signaling Pathways of 3-Chloroethcathinone (hydrochloride)
Detailed quantitative in vitro studies to determine the specific binding affinities (Kᵢ) or functional inhibition potencies (IC₅₀) of 3-Chloroethcathinone (3-CEC) at the primary monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—have not been identified in the published scientific literature. The physiological and toxicological properties of 3-CEC are not yet fully known. caymanchem.com However, based on its structural classification as a synthetic cathinone, its primary pharmacological mechanism is expected to involve the modulation of these transporter systems, leading to increased extracellular concentrations of their respective neurotransmitters. mdpi.com
The interaction with monoamine transporters is a hallmark of the synthetic cathinone class, forming the basis of their stimulant properties. It is anticipated that 3-CEC interacts with DAT, NET, and SERT, though its specific profile as a reuptake inhibitor versus a substrate-releasing agent, and its relative potency at each transporter, remains to be scientifically established.
While direct data for 3-CEC is lacking, research on its close structural analogues provides insight into its potential signaling pathways. Studies on the N-demethylated analogue, 3-chlorocathinone (3-CC), show that it is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org In assays using rat brain synaptosomes, 3-CC demonstrated a nearly 10-fold preference for inducing dopamine release over serotonin release. wikipedia.org
Table 1: Monoamine Release Activity of 3-Chlorocathinone (3-CC) Data from assays in rat brain synaptosomes. This data is for the related compound 3-Chlorocathinone (3-CC), not 3-Chloroethcathinone (3-CEC).
| Transporter Target | EC₅₀ (nM) for Release |
|---|---|
| Dopamine (DAT) | 64 |
| Norepinephrine (NET) | 105 |
| Serotonin (SERT) | 567 |
Source: wikipedia.org
Broader research on chloro-cathinones has also explored effects beyond the monoaminergic system. A recent study investigated the impact of twenty different chloro-cathinones on the cholinergic system, finding that all tested compounds inhibited acetylcholinesterase (AChE). mdpi.com This suggests that, in addition to the primary interactions with monoamine transporters, this chemical class may also affect other neurobiological signaling pathways. mdpi.com
Comparative Neurobiological Effects of 3-Chloroethcathinone (hydrochloride) in Animal Models (e.g., locomotor activity)
Specific preclinical studies evaluating the effects of 3-Chloroethcathinone (3-CEC) on locomotor activity in animal models were not identified in a review of the scientific literature. However, research on its structural isomers and analogues provides a basis for understanding its potential neurobiological profile.
Studies on the closely related N-methyl analogue, 3-chloromethcathinone (3-CMC), show that it produces dose-dependent increases in horizontal spontaneous locomotor activity in mice. researchgate.netwho.int This psychostimulant effect is characteristic of many synthetic cathinones and is believed to be mediated by the compound's action as a releasing agent at dopamine and serotonin transporters. researchgate.netnih.gov In contrast to its effects on horizontal movement, 3-CMC, like other methcathinone (B1676376) derivatives, does not produce a significant elevation of vertical locomotor activity (rearing). researchgate.net This is different from α-pyrrolidinophenone cathinones, which do increase rearing behavior, suggesting that this behavioral measure may help distinguish between the monoaminergic profiles of different cathinone sub-classes. researchgate.net
Interestingly, the position of the chlorine atom on the phenyl ring appears to be a critical determinant of locomotor effects. A comparative study of substituted amphetamines and cathinones found that the positional isomer of 3-CEC, 4-chloro-N-ethylcathinone (4-CEC), failed to produce significant locomotor stimulation in mice at the tested doses. nih.gov This contrasts with many other cathinones, including its unchlorinated parent compound, ethcathinone (B106627) (EC), which robustly increases locomotor activity. nih.gov
The locomotor stimulation induced by related cathinones like methcathinone (MC) and 3-fluoromethcathinone (B604977) (3-FMC) is mediated by the dopaminergic system, as the effect can be abolished by pretreatment with a D₁-dopamine receptor antagonist. nih.gov
Table 2: Comparative Locomotor Effects of Selected Synthetic Cathinones in Mice
| Compound | Effect on Horizontal Locomotion | Notes |
|---|---|---|
| 3-Chloromethcathinone (3-CMC) | Stimulant (Dose-dependent increase) | No significant effect on vertical activity (rearing). researchgate.net |
| 4-Chloroethcathinone (4-CEC) | No significant stimulant effect | Positional isomer of 3-CEC. nih.gov |
| Ethcathinone (EC) | Stimulant | Unchlorinated parent compound of 3-CEC. nih.gov |
| Methcathinone (MC) | Stimulant (Dose-dependent increase) | Effect is mediated by the dopaminergic system. nih.gov |
| α-Pyrrolidinophenones (e.g., α-PVP) | Stimulant | Increase both horizontal and vertical (rearing) activity. researchgate.netnih.gov |
This table summarizes findings from multiple studies to provide a comparative context.
Metabolic Pathways and Biotransformation of 3 Chloroethcathinone Hydrochloride in Preclinical Models
Identification of Primary and Secondary Metabolites of 3-Chloroethcathinone (B1433900) (hydrochloride)
The metabolism of synthetic cathinones like 3-CEC involves several key enzymatic pathways that modify its chemical structure. While specific research on 3-CEC is limited, the metabolic fate can be inferred from studies on structurally similar compounds, particularly its positional isomer 4-Chloroethcathinone (4-CEC) and its demethylated analog 3-Chloromethcathinone (B1649792) (3-CMC). nih.govresearchgate.net The primary metabolic routes include the reduction of the β-keto group, hydroxylation at various positions, and N-dealkylation. nih.govresearchgate.net
For the related compound 3-CMC, studies using human liver microsomes (HLM) have identified several Phase I metabolites, including the reduction of the β-keto group, N-demethylation, and subsequent reduction of the N-demethylated metabolite. nih.gov Similarly, research on 4-CEC has shown that it can undergo carbonyl group reduction, N-deethylation, and hydroxylation. However, one study using pooled human hepatocytes found that 4-CEC was not metabolized, highlighting the complexity and potential for differing results based on the in vitro system used. nih.gov
Hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I metabolic pathway for synthetic cathinones, occurring on both the alkyl chain and the aromatic ring. nih.gov For many cathinones, hydroxylation increases the polarity of the molecule, preparing it for subsequent conjugation reactions. frontiersin.org Another significant pathway is the reduction of the β-keto group to a secondary alcohol, forming the corresponding dihydro metabolite. nih.govresearchgate.net This is a frequently observed transformation for synthetic cathinones. nih.gov
In studies of the related compound 3-CMC, the reduction of the β-keto group was a primary metabolic pathway observed in human liver microsome incubations. nih.gov For other cathinones, such as 4-methylpentedrone (B3026277) (4-MPD), hydroxylation on the tolyl moiety has been identified as a major metabolic step in vitro. kcl.ac.uk The oxidation of hydroxylated metabolites to form carboxylic acid derivatives has also been reported for some cathinone (B1664624) analogs. nih.govkcl.ac.uk
N-dealkylation, the removal of an alkyl group from the nitrogen atom, is another prominent Phase I metabolic reaction for cathinones. dntb.gov.ua For 3-Chloroethcathinone, this would involve N-deethylation, removing the ethyl group to form a primary amine metabolite. This process is a crucial step in the metabolism of many xenobiotics. dntb.gov.ua
Studies on the closely related 3-Chloromethcathinone (3-CMC) have demonstrated that N-demethylation is a key metabolic pathway. nih.govresearchgate.net In vitro experiments have shown that this N-demethylation can be followed by the reduction of the β-keto group, resulting in a metabolite that has undergone both biotransformations. nih.govresearchgate.net The resulting secondary amines from N-demethylation serve as important intermediates for further metabolic steps. chim.itmdpi.com
Following Phase I metabolism, the resulting metabolites, which now possess functional groups like hydroxyls, can undergo Phase II conjugation reactions. edx.org Glucuronidation is a major Phase II pathway where glucuronic acid is attached to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org This process significantly increases the water solubility of the compound, facilitating its excretion from the body. wikipedia.orguomus.edu.iq
For synthetic cathinones, the glucuronic acid conjugation of metabolites formed from the reduction of the keto group is a commonly identified Phase II transformation. nih.govresearchgate.net While no Phase II metabolites were identified for 3-CMC or 4-CMC in one study using human liver microsomes with UDPGA, glucuronide conjugates have been detected for other cathinones in similar in vitro systems. nih.govkcl.ac.uk For example, a glucuronide metabolite of 4-MPD was identified, formed by the conjugation of a hydroxylated metabolite with glucuronic acid. kcl.ac.uk This suggests that glucuronidation is a likely, though not always detected, metabolic step for 3-CEC's hydroxylated metabolites.
Metabolite Summary for Related Cathinones
Cytochrome P450 (CYP) Enzyme Involvement in 3-Chloroethcathinone (hydrochloride) Metabolism (In Vitro)
The biotransformation of a vast number of therapeutic agents is mediated by cytochrome P450 (CYP) enzymes, which are primarily responsible for Phase I oxidative metabolism. nih.govnih.gov Identifying the specific CYP isoforms involved in a compound's metabolism is crucial for predicting potential drug-drug interactions. nih.govmdpi.com
While specific reaction phenotyping studies for 3-CEC are not widely published, data from related synthetic cathinones suggest the involvement of several key CYP enzymes. For many cathinones, including mephedrone (B570743), CYP2D6 has been identified as a key enzyme in pathways such as N-demethylation and hydroxylation. frontiersin.org For other compounds, studies have implicated a broader range of enzymes. For instance, the metabolism of rosiglitazone (B1679542) is primarily mediated by CYP2C8, with a minor contribution from CYP2C9. nih.gov Given the structural similarities, it is plausible that enzymes from the CYP1, CYP2, and CYP3 families are involved in the metabolism of 3-CEC. nih.gov A common approach to determine this involves incubating the compound with a panel of individually expressed recombinant human CYP enzymes and monitoring the formation of metabolites. nih.gov
In Vitro Metabolic Stability and Reaction Phenotyping of 3-Chloroethcathinone (hydrochloride)
In vitro metabolic stability assays are essential for predicting a compound's in vivo hepatic clearance and duration of action. These studies typically measure parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov
Studies on emerging synthetic cathinones have shown varied metabolic stability. For instance, 3-chloro substituted cathinones have been observed to have lower half-lives compared to their 4-chloro isomers, suggesting they are more susceptible to metabolic degradation. nih.gov In a comparative study, 3-CMC was found to be an intermediate clearance compound, while its isomer 4-CMC was classified as a low clearance compound. nih.govresearchgate.net This highlights that even minor changes in chemical structure, such as the position of the chlorine atom, can significantly impact metabolic stability.
Human liver microsomes (HLM) and pooled human hepatocytes (pHH) are the two most common in vitro systems used to assess metabolic stability. nih.govnih.gov HLMs contain a high concentration of Phase I enzymes, particularly CYPs, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic processes. nih.govescholarship.org
Incubation studies with HLM are widely used to generate Phase I metabolites and determine kinetic parameters. nih.govfrontiersin.org For example, the metabolic stability of several cathinones was determined by incubating them with HLM in the presence of NADPH and measuring the depletion of the parent compound over time. nih.gov In one such study, the half-life of 3-CMC in HLM was determined to be 70.3 minutes. nih.gov
Conversely, a study utilizing pooled human hepatocytes (pHH) to investigate the metabolism of several synthetic cathinones, including the related 4-Chloroethcathinone (4-CEC), found that 4-CEC was not metabolized in this system. nih.gov This finding contrasts with HLM studies where metabolites of 4-CEC were identified, underscoring that different in vitro models can yield different outcomes. nih.govfrontiersin.org There is a lack of published studies that have specifically measured the metabolic stability of 3-CEC in either HLM or hepatocyte systems.
In Vitro Metabolic Stability of Related Cathinones in HLM
Table of Mentioned Compounds
Comparison of 3-Chloroethcathinone (hydrochloride) Metabolism Across Different Preclinical Species
A significant knowledge gap currently exists regarding the comparative metabolism of 3-Chloroethcathinone across different preclinical species. Direct in vivo or in vitro comparative studies using animal models such as rats, mice, or pigs are not extensively available in the scientific literature. Much of the understanding of potential inter-species differences is extrapolated from research on structurally related synthetic cathinones.
For some cathinone derivatives, metabolic pathways have shown consistency between human and rat liver microsomes. This suggests that for certain metabolic routes, the rat may serve as a relevant preclinical model for human metabolism. However, the lack of specific data for 3-CEC makes it difficult to confirm if this holds true for this particular compound.
The absence of comprehensive comparative metabolic data for 3-CEC across different preclinical species underscores a critical area for future research. Such studies are imperative for the appropriate interpretation of preclinical toxicology and pharmacology data and for translating these findings to human risk assessment.
Interactive Data Table: Identified Metabolic Pathways of 3-Chloroethcathinone in Human-Derived In Vitro Models
| Metabolic Pathway | Reaction Type | Metabolite Formed | In Vitro System |
| Phase I | Carbonyl Reduction | Dihydro-3-CEC | Human Liver Microsomes |
| Phase II | Glucuronidation | Dihydro-3-CEC-glucuronide | Human Liver S9 Fraction |
Interactive Data Table: Reported Metabolism of 3-Chloroethcathinone in Human Hepatocytes
| In Vitro System | Finding |
| Human Hepatocytes | No metabolism of 3-Chloroethcathinone observed |
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies of 3 Chloroethcathinone Hydrochloride and Analogues
Impact of Chloro-Substitution Position on Pharmacological Activity Profiles
The position of the chlorine atom on the phenyl ring of the cathinone (B1664624) structure is a critical determinant of its pharmacological activity, particularly its relative effects on the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).
Research into substituted cathinones has revealed distinct patterns based on the substitution position (ortho, meta, or para). researchgate.net Studies on methcathinone (B1676376) analogues show that compounds with a substituent at the 2-position (ortho) are primarily dopaminergic. researchgate.net In contrast, substitutions at the 3-position (meta), as seen in 3-chloroethcathinone (B1433900), tend to result in compounds that are significantly less dopaminergic, with some demonstrating a preference for serotonergic activity. researchgate.net
The comparison between meta- and para-substituted cathinones is particularly revealing. Meta-substituted cathinones have been reported to induce greater psychostimulant effects compared to their para-isomers at equivalent doses, a finding that correlates with a higher affinity for DAT. acs.org Conversely, para-halogenated cathinones generally exhibit lower DAT/SERT inhibition ratios than their meta-counterparts, suggesting a shift towards greater serotonin activity. acs.org For instance, studies on various para-substituted analogues have shown that increasing the size or volume of the substituent at the 4-position enhances potency at SERT relative to DAT. nih.govnih.gov Specifically, 4-chloro and 4-bromo substituted methcathinones display greater potency at SERT compared to the unsubstituted parent compound. nih.gov This suggests that moving the chlorine atom from the 4-position to the 3-position, as in 3-CEC, likely increases its DAT/SERT selectivity ratio, pointing towards a more dopamine-dominant profile compared to its 4-chloro analogue (4-CEC).
Table 1: Comparative Impact of Chloro-Substitution Position on Monoamine Transporter Activity of Cathinone Analogues
| Substitution Position | General Pharmacological Leaning | Relative DAT Activity | Relative SERT Activity | Source |
|---|---|---|---|---|
| 2-Position (ortho) | Primarily Dopaminergic | High | Lower | researchgate.net |
| 3-Position (meta) | Mixed/Dopaminergic > Serotonergic | Higher than para-analogues | Lower than para-analogues | researchgate.netacs.org |
| 4-Position (para) | More Serotonergic | Lower than meta-analogues | Higher; increases with substituent size | acs.orgnih.govnih.gov |
Role of the Cathinone Core Structure in Receptor Interactions
The fundamental structure of all synthetic cathinones is the β-keto-phenethylamine backbone, which is an amphetamine core featuring a ketone group at the beta (β) carbon position. This core structure is responsible for the primary mechanism of action of these compounds: interaction with monoamine transporters (DAT, NET, and SERT). mdpi.comresearchgate.net
The presence of the β-keto group increases the polarity of the molecule compared to its non-keto amphetamine analogue. researchgate.nettaylorandfrancis.com This increased polarity generally reduces the ability of synthetic cathinones to cross the blood-brain barrier, which can result in lower central nervous system potency compared to corresponding amphetamines. taylorandfrancis.com Furthermore, the β-keto group appears to reduce the efficacy of these compounds as agonists at certain receptors, such as the serotonin 5-HT2A receptor. wikipedia.org
Synthetic cathinones interact with monoamine transporters in two primary ways: as reuptake inhibitors (blockers) or as substrate-releasers. nih.gov
Blockers : These compounds bind to the transporter protein, preventing the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft. This mechanism is typical for cathinones with a bulky pyrrolidine (B122466) ring in their N-alkyl side chain, such as α-PVP and MDPV. nih.gov
Releasers : These compounds are substrates for the transporters, meaning they are transported into the neuron. This process reverses the normal direction of transporter flow, causing a significant release of neurotransmitters from the neuron into the synapse. nih.gov Ring-substituted cathinones, a class that includes 3-chloroethcathinone, typically function as transporter substrates. nih.gov
Therefore, the cathinone core of 3-CEC dictates its fundamental interaction with DAT, NET, and SERT, likely acting as a substrate to induce monoamine release. nih.gov
Effect of N-Alkyl Substitutions on Potency and Selectivity
The nature of the alkyl group attached to the nitrogen atom (the N-alkyl substituent) significantly modulates the potency and selectivity of synthetic cathinones. 3-Chloroethcathinone features an N-ethyl group, which differentiates it from analogues like 3-chloromethcathinone (B1649792) (3-CMC), which has an N-methyl group, and pyrrolidine-containing cathinones.
Generally, the length and structure of the N-alkyl chain influence interactions with monoamine transporters. For example, within a series of α-pyrrolidinophenones, increasing the length of the α-position carbon chain from methyl to pentyl leads to a progressive increase in affinity and potency at DAT. nih.gov
When comparing simple N-alkyl substitutions, studies have shown that cathinones with an N-ethyl group (like ethcathinone) have a higher efficacy in producing hyperlocomotion in animal models than those with an N-methyl group (like methcathinone). acs.org However, other research has indicated that increasing the N-alkyl chain length from methyl to ethyl or propyl can sometimes lead to a slight decrease in potency as a dopamine reuptake inhibitor. nih.gov Ethcathinone (B106627) itself has been characterized as a weak dopamine reuptake inhibitor and a weak dopamine-releasing agent. nih.gov The substitution of a simple alkyl chain with a cyclic pyrrolidine ring typically results in a more potent DAT inhibitor. acs.org
Metabolically, N-dealkylation is a common Phase I metabolic pathway for N-alkylated cathinones. researchgate.netnih.gov Therefore, 3-CEC can be metabolized to 3-chlorocathinone via N-deethylation.
Table 2: General Influence of N-Alkyl Substitution on Cathinone Activity
| N-Alkyl Substituent | Typical Effect on DAT/NET Potency | Primary Metabolic Pathway | Example Compound | Source |
|---|---|---|---|---|
| Methyl | Baseline Potency | N-demethylation | Methcathinone, 3-CMC | acs.orgnih.gov |
| Ethyl | Variable; may slightly decrease or increase potency vs. methyl | N-deethylation | Ethcathinone, 3-CEC | acs.orgnih.gov |
| Pyrrolidine Ring | Significantly increased potency (reuptake inhibition) | Ring hydroxylation and dehydrogenation | α-PVP, MDPV | acs.orgnih.gov |
Stereoisomer-Specific Pharmacological and Metabolic Differences of 3-Chloroethcathinone (hydrochloride)
3-Chloroethcathinone possesses a chiral center at the alpha-carbon (the carbon atom adjacent to the carbonyl group), meaning it exists as two distinct stereoisomers: (S)-3-chloroethcathinone and (R)-3-chloroethcathinone. While specific pharmacological data on the individual enantiomers of 3-CEC are limited, extensive research on other cathinones demonstrates that stereochemistry plays a crucial role in their biological activity. europa.eu
For the parent compound, cathinone, as well as for methcathinone, the (S)-enantiomer is reported to be more potent as a central nervous system stimulant than the (R)-enantiomer. nih.govunodc.org Similarly, for the potent pyrrolidine-containing cathinones MDPV and α-PVP, the (S)-enantiomers exhibit greater potency than their (R)-counterparts. nih.gov It is therefore highly probable that the (S) and (R) enantiomers of 3-CEC also exhibit significant pharmacological differences, with the (S)-isomer likely being the more potent form. Commercially available synthetic cathinones are often sold as racemic mixtures (a 1:1 mix of both enantiomers) due to the higher cost of chiral separation. who.int
Computational Chemistry and Molecular Modeling Approaches to SAR/SMR
In silico methods, including computational chemistry and molecular modeling, are valuable tools for investigating the structure-activity relationships (SAR) and structure-metabolism relationships (SMR) of synthetic cathinones. nih.govmdpi.com These approaches allow researchers to predict the properties of novel compounds and to understand the molecular basis of their interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate chemical structures with biological activity. For cathinone analogues, QSAR analyses have demonstrated that steric properties, such as the bulk of a substituent on the phenyl ring, are key in determining selectivity between DAT and SERT. acs.org Such models can help predict the risk profile and transporter affinity of new derivatives. researchgate.net
Molecular docking is another powerful technique used to simulate the binding of a molecule (a ligand) to the active site of a protein, such as a monoamine transporter or a metabolic enzyme. nih.gov Docking studies have been used to explore how cathinone binds to cytochrome P450 (CYP) enzymes, identifying key amino acid residues and the types of interactions (e.g., π-π interactions) that stabilize the binding. nih.gov This provides insight into the SMR, helping to explain why certain metabolic pathways are favored. By modeling the fit of different cathinone analogues into the binding pockets of DAT, SERT, and NET, researchers can better understand the structural features that confer potency and selectivity, guiding the interpretation of experimental data. researchgate.net
Forensic Chemistry and Chemical Profiling of 3 Chloroethcathinone Hydrochloride
Prevalence and Trends of 3-Chloroethcathinone (B1433900) (hydrochloride) in Illicit Drug Seizures
First identified on the European drug market in Sweden in September 2014, 3-CEC has become an increasingly prevalent new psychoactive substance (NPS) in illicit drug seizures who.inteuropa.eu. While its presence was relatively low compared to its isomer 4-CMC until 2020, there has been a significant surge in seizures of 3-CEC in recent years europa.eu. This increase is thought to be linked to the international control of 4-CMC in 2020, positioning 3-CEC as a potential replacement on the illicit market europa.eu.
The majority of 3-CEC seizures have been reported in Europe. By 2021, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) had received reports of 3-CEC detections from 25 European countries wikipedia.org. Poland has reported the highest number of individual seizures, while the Netherlands has seized the largest quantities by weight wikipedia.orgdrugsandalcohol.ie.
A significant increase in the quantity of seized 3-CEC has been observed, particularly between 2020 and 2021 who.inteuropa.eu. For instance, of the approximately 2,720 kilograms of 3-CEC powder seized in Europe since 2014, about 2,500 kilograms were seized in 2020 and 2021 alone who.inteuropa.eu. Large seizures have often been traced back to India, suggesting a major source of production for the European market europa.euwikipedia.orgunodc.org. In the United States, reports of 3-CEC have been infrequent, with only a small number of cases reported annually between 2015 and 2021 who.int.
Interactive Data Table: Seizures of 3-Chloroethcathinone in Europe (2014-2021)
| Year | Total Quantity Seized (kg) | Notes |
|---|---|---|
| 2014-2019 | ~220 | Gradual increase in seizures reported across Europe. |
| 2020 | 860 unodc.org | Significant increase in the quantity of 3-CEC seized. |
| 2021 | >1600 europa.eu | Continued sharp increase in seizure amounts. |
| Total (2014-2021) | ~2720 europa.eu |
Seized 3-CEC is predominantly found in the form of powder who.inteuropa.eudrugsandalcohol.ie. While other forms have been encountered, they are much less common. The hydrochloride salt form is often purer than the base form drugsandalcohol.ieeuropa.eu.
Table of Seized Forms of 3-Chloroethcathinone
| Form | Prevalence | Notes |
|---|---|---|
| Powder | Most common who.inteuropa.eudrugsandalcohol.ie | Often found in bulk quantities. |
| Tablets and Capsules | Less frequent who.inteuropa.eudrugsandalcohol.ie | Seized in much smaller quantities compared to powder. |
| Liquid | Occasional europa.eu | Infrequently reported in seizures. |
| Herbal Material | Rare europa.eu | Very uncommon form of seizure. |
Chemical Purity Assessment and Adulterant Analysis in Seized Materials
The purity of seized 3-CEC can vary. In a limited number of cases reported by Germany, the purity of 3-CEC powders ranged from 79.5% to 98.1% drugsandalcohol.ieeuropa.eu. The hydrochloride salt of 3-CEC was generally found to be purer than the base form drugsandalcohol.ieeuropa.eu.
While 3-CEC is often the only psychoactive substance found in seizures, other substances have been identified in some cases. These can include other synthetic cathinones, such as its isomer 4-CMC, as well as established stimulants like amphetamine, cocaine, and MDMA europa.eu. Adulterants and diluents typical of the stimulant market have also been occasionally reported.
Commonly Encountered Adulterants and Diluents with 3-CEC
| Substance | Type |
|---|---|
| Caffeine | Adulterant europa.eueuropa.eu |
| Benzocaine | Adulterant europa.eueuropa.eu |
| Paracetamol | Adulterant europa.eu |
Isotopic Profiling and Impurity Signature Analysis for Origin Determination
Currently, there is limited publicly available information on the systematic use of isotopic profiling and impurity signature analysis to determine the origin of seized 3-CEC. However, the presence of synthesis-specific impurities can provide clues about the manufacturing process. For example, the structural isomer iso-3-CMC has been identified in a large seizure of 3-CEC powder, suggesting it may be a side-product of the synthesis route europa.eu. The formation of such isocathinones can potentially result from contaminated starting materials or specific reaction conditions during the bromination-amination synthesis pathway europa.eu. Further research in this area could aid in linking different seizures to a common manufacturing source.
Development of Standardized Protocols for Forensic Identification of 3-Chloroethcathinone (hydrochloride)
While there are no internationally standardized protocols specifically for the forensic identification of 3-CEC, general procedures for the analysis of cathinones, such as those outlined by the United Nations Office on Drugs and Crime (UNODC), are applicable who.int. Analytical reference standards for 3-CEC hydrochloride are commercially available, which are essential for the validation and application of analytical methods who.intcaymanchem.com.
Forensic laboratories typically employ a combination of analytical techniques for the identification and confirmation of 3-CEC in seized materials. These methods are crucial for ensuring accurate identification and for distinguishing 3-CEC from its isomers.
Analytical Techniques Used for the Identification of 3-CEC
Gas Chromatography-Mass Spectrometry (GC-MS) who.int
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) who.int
Fourier Transform Infrared Spectroscopy (FTIR) who.intnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) who.int
Liquid Chromatography-Diode Array Detector (LC-DAD) nih.gov
Discrimination of 3-Chloroethcathinone (hydrochloride) from Structural Isomers and Analogues in Forensic Contexts
A significant challenge in the forensic analysis of 3-CEC is its differentiation from its positional isomers, 2-chloroethcathinone (2-CEC) and 4-chloroethcathinone (4-CEC), as well as other structural analogues. Generic GC-MS methods may not be sufficient for this purpose, as these isomers can have similar retention times and produce nearly identical mass spectra who.intnih.gov.
To overcome this, specialized analytical methods are required. For instance, specific GC-MS methods with optimized chromatographic conditions or derivatization can be used to resolve the isomers who.int. Liquid chromatography with a diode-array detector (LC-DAD) can also be effective, as the isomers may have different retention times and distinguishable UV spectra nih.gov. Furthermore, Gas Chromatography-Chemical Ionization-Mass Spectrometry (GC-CI-MS) has been shown to be a superior technique, as each isomer produces a unique fragmentation pattern, allowing for unambiguous identification nih.govresearchgate.net. Chiral analysis techniques can also be employed to discriminate between the different cathinone (B1664624) isomers who.int.
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 3-Chloroethcathinone | 3-CEC |
| 2-Chloroethcathinone | 2-CEC |
| 4-Chloroethcathinone | 4-CEC |
| 3-Chloromethcathinone (B1649792) | 3-CMC |
| 4-Chloromethcathinone | 4-CMC |
| iso-3-Chloromethcathinone | iso-3-CMC |
| Amphetamine | |
| Cocaine | |
| Methylenedioxymethamphetamine | MDMA |
| Caffeine | |
| Benzocaine | |
| Paracetamol |
Advanced Research Methodologies and Future Directions in 3 Chloroethcathinone Hydrochloride Studies
Application of Omics Technologies in 3-Chloroethcathinone (B1433900) (hydrochloride) Research (e.g., Metabolomics, Proteomics)
The application of "omics" technologies, including metabolomics and proteomics, offers a powerful, holistic approach to understanding the complex biological impact of 3-chloroethcathinone. These technologies allow for the large-scale study of molecules that are central to the structure, function, and dynamics of an organism. biobide.com By providing a comprehensive view of the molecular and cellular mechanisms of diseases and the effects of drugs, omics can elucidate the intricate interactions between 3-CEC and biological systems. nih.gov
Metabolomics focuses on the comprehensive analysis of metabolites in a biological specimen. In the context of 3-CEC research, metabolomic studies can identify the specific metabolic pathways affected by the substance, revealing its biotransformation products and potential biomarkers of exposure. This approach can help in understanding the compound's toxicity and duration of action.
Proteomics , the large-scale study of proteins, can reveal how 3-CEC alters protein expression and function. This is crucial for identifying the protein targets of the drug and understanding the downstream cellular signaling pathways that are activated or inhibited. By integrating proteomics with other omics data, researchers can build a more complete picture of the drug's mechanism of action. nih.gov
The integration of various omics datasets, often referred to as multi-omics, holds the potential to revolutionize the understanding of 3-CEC's effects. nih.gov By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can create detailed models of the biological perturbations caused by this novel psychoactive substance. biobide.com
Development of Novel Biosensors and Detection Platforms for 3-Chloroethcathinone (hydrochloride)
The rapid identification of 3-chloroethcathinone and other synthetic cathinones is a significant challenge for law enforcement and public health officials. Traditional laboratory-based methods, while accurate, can be time-consuming. Consequently, there is a growing need for novel biosensors and portable detection platforms that can provide rapid, on-site screening.
Recent advancements have focused on the development of electrochemical sensors, which offer a fast and simple method for the detection of synthetic cathinones. nih.gov These platforms can provide an electrochemical profile of a substance, allowing for its identification. Another promising avenue is the use of aptamer-based biosensors. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. An electronic drug analyzer based on a cross-reactive aptamer has been developed for the on-site detection of a broad range of synthetic cathinones. ojp.gov
The table below summarizes some of the emerging detection technologies for synthetic cathinones, which could be adapted for 3-CEC.
| Detection Technology | Principle | Potential Application for 3-CEC |
| Electrochemical Sensors | Measures changes in electrical properties upon interaction with the target analyte. | Rapid, on-site screening of suspected samples. nih.gov |
| Aptamer-Based Biosensors | Utilizes specific binding of aptamers to the target molecule, generating a detectable signal. | High-sensitivity and high-selectivity detection in complex matrices. ojp.gov |
| Colorimetric Tests | Relies on a chemical reaction that produces a color change in the presence of the target substance. The Zimmermann reagent is a common presumptive test for cathinones. nih.govacs.org | Simple, low-cost presumptive testing in the field. |
| Portable Spectrometers (Raman, FTIR) | Provides a spectral fingerprint of the substance based on its interaction with light. | Non-destructive, on-site identification of seized materials. nih.gov |
Artificial Intelligence and Machine Learning Applications in 3-Chloroethcathinone (hydrochloride) Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in various aspects of drug discovery and research, and these technologies hold significant promise for the study of 3-chloroethcathinone. mdpi.comastrazeneca.com
Predictive Modeling for Pharmacological Activity
Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on existing data for synthetic cathinones to predict the pharmacological activity of new compounds like 3-CEC. mdpi.com These models analyze the relationship between the chemical structure of a compound and its biological activity, allowing researchers to forecast its potential effects without the need for extensive laboratory testing. acs.org By using techniques like deep neural networks, researchers can screen large virtual libraries of compounds to identify those with a high likelihood of interacting with specific biological targets. mdpi.com This can help in predicting the abuse liability and potential therapeutic applications of 3-CEC and its analogs. nih.gov
Data Mining for Synthetic Route Optimization
Ethical Considerations in Research on Novel Psychoactive Substances and 3-Chloroethcathinone (hydrochloride)
Research into novel psychoactive substances like 3-chloroethcathinone is fraught with ethical challenges that require careful consideration. mdpi.com A primary concern is the potential for the research findings to be misused. For instance, detailed information on synthetic routes could be exploited by clandestine laboratories. Researchers must balance the need to disseminate scientific knowledge with the responsibility to prevent the proliferation of dangerous substances.
Furthermore, studies involving human participants, if ever undertaken, would need to navigate complex ethical guidelines to ensure the safety and well-being of the subjects. Given the unknown toxicity and abuse potential of many NPS, the ethical bar for such research is exceptionally high. Public health initiatives should focus on disseminating accurate information about the risks of NPS use and fostering a collaborative approach to address potential harms. mdpi.com
Collaborative Research Initiatives and Data Sharing Platforms for 3-Chloroethcathinone (hydrochloride) Studies
The dynamic and global nature of the NPS market necessitates a collaborative approach to research and data sharing. mdpi.com International cooperation among researchers, public health bodies, and law enforcement agencies is crucial for a rapid and effective response to the emergence of new substances like 3-CEC. mdpi.com
Several initiatives and platforms facilitate this collaboration:
Early Warning Systems (EWS): Organizations like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and the United States' NPS Discovery program operate early warning systems to rapidly identify and disseminate information about new psychoactive substances. mdpi.comcfsre.org
Collaborative Research Programs: Initiatives like the Collaborative Research on Addiction at the National Institutes of Health (CRAN) bring together different institutes to advance research on substance use and abuse. cancer.gov
Data Sharing Platforms: The development of open-access databases and platforms allows researchers to share analytical data, toxicological findings, and case reports related to NPS. This facilitates a more comprehensive understanding of the prevalence and harms of substances like 3-CEC.
The following table lists some of the key organizations and platforms involved in collaborative NPS research.
| Organization/Platform | Focus | Contribution to 3-CEC Research |
| NPS Discovery (CFSRE) | An open-access drug early warning system in the United States. cfsre.org | Provides rapid identification and reporting on emerging NPS, including cathinones. |
| European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) | Monitors the drug situation in Europe and operates an early warning system. mdpi.com | Collects and disseminates data on new synthetic cathinones appearing in Europe. |
| United Nations Office on Drugs and Crime (UNODC) | Global leader in the fight against illicit drugs and international crime. | Provides analytical methods and data on NPS to laboratories worldwide. unodc.org |
| Collaborative Research on Addiction at NIH (CRAN) | A partnership to advance research on substance use, abuse, and addiction. cancer.gov | Fosters integrated research that can inform the understanding of the effects of NPS like 3-CEC. |
Conclusion and Broader Research Implications of 3 Chloroethcathinone Hydrochloride Studies
Synthesis of Key Academic Findings on 3-Chloroethcathinone (B1433900) (hydrochloride)
3-Chloroethcathinone (3-CEC) is classified as a synthetic cathinone (B1664624), belonging to the broader β-keto-phenethylamine class of chemical compounds. wikipedia.org Structurally, it is a derivative of cathinone, the psychoactive alkaloid found in the Catha edulis (khat) plant. nih.gov The specific structure of 3-CEC is distinguished by a chlorine atom substituted at the third position of the phenyl ring and an ethyl group attached to the nitrogen atom. This substance is typically produced as a hydrochloride salt to improve its stability. wikipedia.org
First reported in scientific literature as being synthesized in 2011, 3-CEC later emerged on the new psychoactive substances (NPS) market. Monitoring systems have noted its presence in various regions, with forensic analyses identifying it in seized materials, often in combination with other synthetic cathinones such as 3-MMC, 4-CEC, and 4-CMC. The presence of multiple, structurally similar cathinones in a single product complicates forensic analysis.
The primary mechanism of action for 3-CEC is believed to involve the modulation of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). purechemsworld.com By inhibiting the reuptake of these neurotransmitters, 3-CEC is expected to increase their extracellular concentrations in the synaptic cleft, leading to its stimulant effects. wikipedia.org However, a significant gap exists in the scientific literature, as specific quantitative data on the binding affinity (Kᵢ) and functional potency (IC₅₀) of 3-CEC at these transporters have not been published. It is theorized that 3-CEC may enhance the release of dopamine and norepinephrine more effectively than serotonin, but this remains to be confirmed by specific in vivo studies.
Table 1: Chemical and Physical Properties of 3-Chloroethcathinone (hydrochloride)
| Property | Value |
|---|---|
| Formal Name | 1-(3-chlorophenyl)-2-(ethylamino)-1-propanone, monohydrochloride |
| Synonyms | 3-CEC |
| Molecular Formula | C₁₁H₁₄ClNO • HCl |
| Formula Weight | 248.1 g/mol |
| CAS Number | 2748225-41-2 |
| Physical Formulation | Crystalline Solid |
Data sourced from Cayman Chemical. caymanchem.combiomol.com
Contribution of 3-Chloroethcathinone (hydrochloride) Research to the Broader Understanding of Psychostimulant Chemistry and Pharmacology
Research into 3-CEC, even if limited, contributes significantly to the broader understanding of structure-activity relationships (SAR) within the synthetic cathinone class. The study of halogenated cathinones, such as 3-CEC, provides valuable insights into how specific structural modifications—like the position of a chlorine atom on the phenyl ring—can alter a compound's pharmacological profile. For instance, research on the related compound 4-chloroethcathinone (4-CEC) has shown that a 4-chloro substituent can enhance potency at the serotonin transporter (SERT). The distinct neurochemical effects of 3-CEC compared to its 4-chloro isomer highlight the nuanced ways in which molecular structure dictates interactions with monoamine transporters.
Furthermore, the emergence of 3-CEC and its isomers presents challenges for forensic and analytical chemistry, thereby driving innovation. The difficulty in differentiating between positional isomers like 3-CEC and 4-CEC using standard gas chromatography-mass spectrometry (GC-MS) alone has underscored the need for more advanced analytical techniques. This has encouraged the adoption of methods like high-resolution mass spectrometry (LC-QTOF-MS) to ensure accurate identification in forensic casework.
The study of 3-CEC and its analogues also helps to map the evolving landscape of the NPS market. Clandestine chemists often synthesize new, structurally similar but legally distinct analogues to circumvent legislative controls on other popular synthetic cathinones. The appearance of 3-CEC can be viewed as a response to the scheduling of related compounds, illustrating a continuous "cat-and-mouse game" between manufacturers and law enforcement. europa.eu
Identification of Critical Unanswered Questions and Promising Avenues for Future Inquiry
Despite its identification and presence in forensic casework, significant gaps remain in the scientific understanding of 3-CEC. These unanswered questions represent critical avenues for future research.
Quantitative Pharmacology: The most pressing gap is the absence of published in vitro data quantifying the binding affinity and reuptake inhibition potency of 3-CEC at DAT, NET, and SERT. Such studies, likely using radioligand binding assays and neurotransmitter uptake inhibition assays in cell lines (like HEK-293) or synaptosomal preparations, are essential to definitively characterize its pharmacological profile and compare its potency and selectivity to other cathinones.
Metabolic Profiling: While the metabolism of related compounds like 3-chloromethcathinone (B1649792) (3-CMC) and 4-CEC has been investigated, a complete metabolic map for 3-CEC has not been established. who.int Future research should focus on elucidating its primary metabolic pathways, identifying its major metabolites, and determining whether these metabolites are pharmacologically active.
Behavioral Pharmacology: The psychoactive and behavioral effects of 3-CEC have not been extensively documented in preclinical animal models. Studies using paradigms such as open-field assays for locomotor activity and drug discrimination tests would be crucial for characterizing its stimulant effects and comparing them to known psychostimulants like cocaine or methamphetamine. nih.gov
Neurotoxicity: The potential neurotoxic effects of 3-CEC remain largely unexplored. Research on other chlorinated cathinones has suggested that the inclusion of a chlorine atom can increase cytotoxicity and that some cathinones disrupt mitochondrial function. nih.govmdpi.com Future investigations should assess the potential for 3-CEC to induce oxidative stress, mitochondrial dysfunction, and apoptosis in neuronal cells to understand its long-term neurological impact. mdpi.com
Table 2: Comparative In Vitro Data for Related Chloro-Substituted Cathinones
| Compound | Transporter Interaction | Finding |
|---|---|---|
| 4-Chloroethcathinone (4-CEC) | SERT, DAT, NET | Acts as a substrate (releaser) at SERT; low-potency uptake inhibitor at DAT and NET. |
| 3-Chloromethcathinone (3-CMC) | DAT, NET, SERT | Inhibits reuptake and acts as a substrate-type releaser at all three transporters. wikipedia.orgeuropa.eu |
| 3-Chloroethcathinone (3-CEC) | DAT, NET, SERT | Specific quantitative data is not available in published literature. |
Note: This table provides data for related compounds to offer context. The pharmacological properties of 3-CEC may differ significantly from its analogues.
The Role of Foundational 3-Chloroethcathinone (hydrochloride) Research in Informing Scientific and Regulatory Frameworks
Foundational research on 3-CEC plays a pivotal role in shaping both scientific methodologies and regulatory policies. The initial characterization and detection of 3-CEC in forensic laboratories provide crucial data for monitoring the prevalence and spread of NPS. This information allows public health and law enforcement agencies to stay abreast of emerging drug trends.
From a regulatory perspective, the scientific data gathered on new substances like 3-CEC is essential for informing legislative decisions. In the United States, the Controlled Substances Act (CSA) outlines a process for scheduling abusable drugs, which involves a comprehensive scientific and medical evaluation known as an "Eight-Factor Analysis". nih.govresearchgate.net This analysis considers factors such as pharmacological effects, patterns of abuse, and public health risks. researchgate.net While 3-CEC may not be individually scheduled in all jurisdictions, the collective body of research on chlorinated cathinones provides the scientific rationale for broader, class-based controls. nih.gov The international control of its analogue 4-CMC by the Commission on Narcotic Drugs, based on recommendations from the World Health Organization, exemplifies how such scientific evidence translates into global policy. regulations.gov Therefore, even preliminary forensic and pharmacological data on 3-CEC contributes to a cumulative evidence base that enables informed and timely regulatory responses to protect public health. europa.euwho.int
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of 3-Chloroethcathinone hydrochloride?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, complemented by gas chromatography-mass spectrometry (GC-MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving stereochemical details and verifying the chloroethyl substitution pattern. For quantitative analysis, calibrate instruments using certified reference standards of structurally similar cathinones (e.g., ethcathinone or mephedrone) .
Q. How can researchers evaluate the receptor binding affinities of 3-Chloroethcathinone hydrochloride compared to other cathinones?
- Methodology : Perform competitive radioligand binding assays using transfected cell lines expressing dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Compare IC₅₀ values to reference compounds like methylone or MDPV. Use synaptosomal uptake inhibition assays to quantify effects on neurotransmitter reuptake, ensuring buffer conditions (e.g., pH 7.4, 37°C) mimic physiological environments .
Q. What safety protocols are essential for handling 3-Chloroethcathinone hydrochloride in laboratory settings?
- Guidelines :
- Use respiratory protection (N95 masks or powered air-purifying respirators) during powder handling to prevent inhalation .
- Wear nitrile gloves and lab coats to avoid dermal exposure; immediately decontaminate surfaces with 70% ethanol .
- Store the compound in a locked, temperature-controlled cabinet (-20°C) with silica gel desiccant to prevent degradation .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported dopaminergic effects of 3-Chloroethcathinone hydrochloride?
- Approach :
- Dose-response studies : Test a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects or threshold-dependent mechanisms.
- Pharmacological controls : Co-administer selective DAT inhibitors (e.g., GBR12909) to isolate 3-CEC’s direct transporter interactions.
- Cross-species validation : Compare results in human-derived cell lines (e.g., SH-SY5Y) and rodent brain slices to assess translational relevance .
Q. What in vitro models are suitable for studying the metabolic pathways of 3-Chloroethcathinone hydrochloride?
- Methodology :
- Liver microsomes : Incubate 3-CEC with human or rat liver microsomes and NADPH cofactors to identify phase I metabolites via LC-QTOF-MS.
- Hepatocyte cultures : Use primary hepatocytes or HepG2 cells to assess phase II conjugation (e.g., glucuronidation) and cytotoxicity thresholds (via MTT assays) .
Q. How can researchers investigate the neurotoxic potential of 3-Chloroethcathinone hydrochloride in chronic exposure scenarios?
- Experimental design :
- Longitudinal rodent studies : Administer 3-CEC (5–20 mg/kg/day, i.p.) for 28 days, monitoring glial activation (GFAP/Iba1 immunohistochemistry) and oxidative stress markers (e.g., lipid peroxidation).
- Electrophysiology : Record spontaneous firing rates in ventral tegmental area (VTA) neurons ex vivo to detect hyperexcitability or synaptic plasticity changes .
Q. What strategies validate the specificity of 3-Chloroethcathinone hydrochloride’s effects in behavioral assays?
- Controls :
- Knockout models : Use DAT-KO mice to distinguish 3-CEC’s dopaminergic vs. serotonergic contributions to locomotor activity.
- Antagonist pretreatments : Block 5-HT₂ receptors (e.g., ketanserin) to isolate dopamine-mediated hyperactivity in open-field tests .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported EC₅₀ values for 3-Chloroethcathinone hydrochloride’s SERT inhibition?
- Troubleshooting :
- Buffer composition : Ensure assay buffers contain physiological Ca²⁺/Mg²⁺ levels, as divalent cations modulate SERT activity.
- Radioligand selection : Compare results using [³H]paroxetine (binds SERT extracellularly) vs. [³H]5-HT (substrate uptake) to identify assay-dependent variability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
